N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide hydrochloride
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Description
N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide hydrochloride is a useful research compound. Its molecular formula is C24H28ClN5O2S and its molecular weight is 486.03. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Reactivity
The synthesis and reactivity of compounds bearing similar structural features have been extensively explored. For instance, Deady et al. (2003) synthesized carboxamide derivatives of benzo[b][1,6]naphthyridines, demonstrating the utility of N-(2-(dimethylamino)ethyl) carboxamide motifs in the development of potent cytotoxins against various cancer cell lines, including murine P388 leukemia and human Jurkat leukemia cells, with some compounds showing curative potential in vivo against colon tumors in mice (Deady et al., 2003). Similarly, Nassar et al. (2015) outlined an efficient method to obtain pyrazolo[3,4-d]pyrimidine and pyrazole derivatives, highlighting the versatility of dimethylaminoethyl and methoxyphenyl groups in synthesizing compounds with significant anti-tumor activity against various cancer cell lines (Nassar et al., 2015).
Biological Activities and Therapeutic Applications
The compounds structurally related to the queried chemical exhibit a range of biological activities, underscoring their potential in drug development. Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl and thiazolopyrimidines derivatives from visnaginone and khellinone, showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, suggesting their potential as therapeutic agents in treating inflammation and pain (Abu‐Hashem et al., 2020). Another study by Abdellatif et al. (2014) on pyrazolo[3,4-d]pyrimidin-4-one derivatives revealed compounds with potent antitumor activity against the MCF-7 human breast adenocarcinoma cell line, highlighting the antitumor potential of such compounds (Abdellatif et al., 2014).
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-methyl-1-phenylpyrazole-4-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2S.ClH/c1-16-11-12-20(31-5)21-22(16)32-24(26-21)28(14-13-27(3)4)23(30)19-15-25-29(17(19)2)18-9-7-6-8-10-18;/h6-12,15H,13-14H2,1-5H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIRRNLJWJIQHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCN(C)C)C(=O)C3=C(N(N=C3)C4=CC=CC=C4)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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